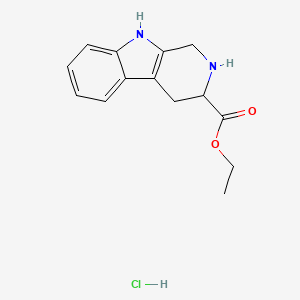![molecular formula C9H10N2O2 B1310400 N-{4-[(hydroxyimino)methyl]phenyl}acetamide CAS No. 5351-33-7](/img/structure/B1310400.png)
N-{4-[(hydroxyimino)methyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(hydroxyimino)methyl]phenyl}acetamide is a compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group attached to a phenyl ring, which can be further modified with various substituents. The specific structure of N-{4-[(hydroxyimino)methyl]phenyl}acetamide includes a hydroxyimino functional group, which is known to impart certain chemical properties such as the ability to form hydrogen bonds and participate in various chemical reactions .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step procedures. For instance, the preparation of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was achieved through a two-step process starting from diselanediyldianiline, followed by acetylation with acetic anhydride . Similarly, N-(4-hydroxyphenyl)acetamide, a compound closely related to the target molecule, can be synthesized via the reductive carbonylation of nitrobenzene using a Pd(II)-complex catalyst in acetic acid . These methods highlight the versatility of acetamide derivatives in terms of synthetic accessibility.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using techniques such as single-crystal X-ray diffraction. For example, the structure of a silylated derivative of N-(2-hydroxyphenyl)acetamide was confirmed by X-ray analysis . The crystal structure of these compounds can be stabilized by various noncovalent interactions, including hydrogen bonds and π-π interactions . Density functional theory (DFT) calculations are also employed to determine the stability and chemical reactivity of these compounds .
Chemical Reactions Analysis
Acetamide derivatives can participate in a variety of chemical reactions. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide can undergo hydrolysis to form silanols or react with alcohols to transform into different silanes . The presence of the hydroxyimino group in N-{4-[(hydroxyimino)methyl]phenyl}acetamide suggests that it could also engage in similar reactions, such as condensation or addition reactions, due to the reactivity of the hydroxyimino moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect the compound's electron distribution, as seen in the case of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, which exhibit considerable antioxidant activity . The crystal packing and stability of these compounds are often determined by a combination of dispersive forces and hydrogen bonding, as indicated by Hirshfeld surface analysis and 3D energy framework approaches .
科学的研究の応用
Synthesis and Antioxidant Properties
A study focused on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. These compounds, prepared through condensation reactions, exhibited considerable antioxidant activity, comparable to standards, in both ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays. Notably, compounds with halogens attached at specific positions on the phenyl ring showed remarkable activity, suggesting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Chemical Synthesis and Characterization
Another research effort led to the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through a series of chemical reactions involving N-methylaniline and chloracetyl chloride. The study detailed the synthesis process and characterized the compounds using infrared (IR) and mass spectrometry (MS), highlighting the potential of these methods in producing and analyzing N-phenyl acetamide derivatives (Zhong-cheng & Wan-yin, 2002).
DNA and Protein Binding Studies
Research on N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives explored their DNA and protein-binding interactions. These compounds demonstrated the ability to interact with calf thymus DNA and bovine serum albumin (BSA) through intercalation and static quenching mechanisms, respectively, suggesting potential applications in biochemistry and pharmacology (Raj, 2020).
Anticancer Activity
A study on 5-methyl-4-phenyl thiazole derivatives, including N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, investigated their anticancer activity. Among these, certain compounds displayed high selectivity and potent activity against human lung adenocarcinoma cells, with minimal effects on mouse embryoblast cell lines, showcasing their potential as anticancer agents (Evren et al., 2019).
Degradation of Toxic Organophosphates
The oxime 2-(hydroxyimino)-N-phenyl-acetamide demonstrated significant rate enhancements in the dephosphorylation reactions of organophosphates, offering a new approach to the degradation of toxic compounds. This study suggests the potential use of such oximes in environmental and biochemical applications for neutralizing organophosphate pollutants (Manfredi et al., 2016).
特性
IUPAC Name |
N-[4-[(E)-hydroxyiminomethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)11-9-4-2-8(3-5-9)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGJLXKFWSTIKP-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(hydroxyimino)methyl]phenyl}acetamide | |
CAS RN |
5351-33-7 |
Source


|
| Record name | NSC657 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

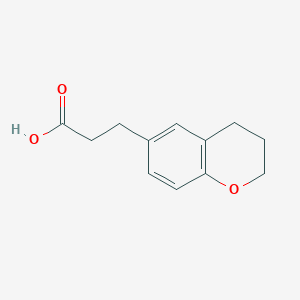
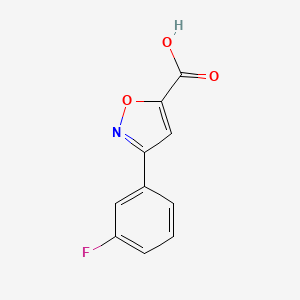
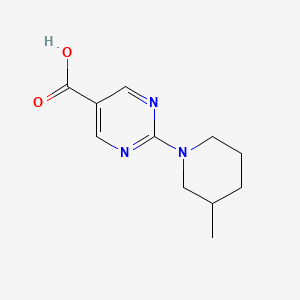
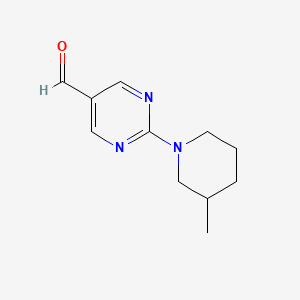
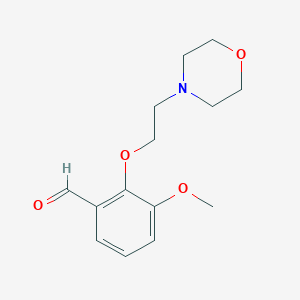
![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)
![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)
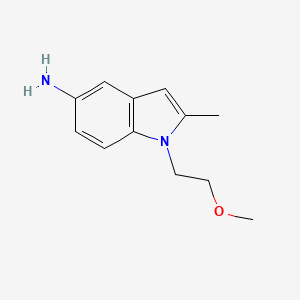
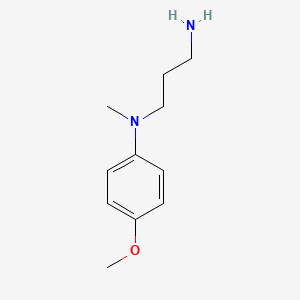
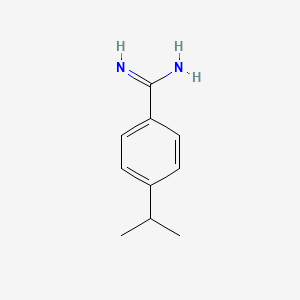
![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)

